Chiral Purity and Enantiomeric Identity: (3S)-Oxolane Configuration Confers Defined Spatial Properties Absent in Racemic or (3R)-Analogs
The target compound is supplied as the single (3S)-enantiomer, with the oxolan-3-yloxy group in a defined spatial orientation [1]. In contrast, many commercial analogs of the 2-(oxolan-3-yloxy)pyridine-4-carboxamide class are offered only as racemic mixtures or with unspecified stereochemistry . Chiral purity is critical because the (3S) versus (3R) configuration can influence target binding geometry; in a structurally related oxolan-3-yloxy inhibitor co-crystallized with human FABP4 (PDB 7G1A), the (3S)-oxolane group makes specific hydrophobic contacts within the binding pocket that would be disrupted by the opposite enantiomer [2].
| Evidence Dimension | Stereochemical identity and enantiomeric purity |
|---|---|
| Target Compound Data | Single (3S)-enantiomer; MFCD29744785; Catalog CS-80-001239 |
| Comparator Or Baseline | Common class analogs (e.g., N-(pyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide derivatives) frequently offered as racemates or unspecified stereochemistry |
| Quantified Difference | Qualitative: single enantiomer versus racemate; no quantitative enantiomeric excess (ee%) data reported for comparator racemates |
| Conditions | Commercial sourcing specifications; structural assignment by SMILES notation |
Why This Matters
Enantiomeric purity is a binary selection criterion for any assay requiring defined chiral pharmacology; ordering a racemate introduces uncontrolled stereochemical variables that can confound structure-activity interpretation.
- [1] Chemspace. N-(2-bromo-4-fluorophenyl)-2-[(3S)-oxolan-3-yloxy]pyridine-4-carboxamide. Product ID: CS-80-001239; CSCS06645172911. https://chem-space.com/CSCS06645172911-02CC8B. Accessed 2026-05-09. View Source
- [2] Obst, U., Magnone, C., Kuhn, B., Rudolph, M.G. Crystal Structure of human FABP4 in complex with 2-[(3S)-oxolan-3-yl]oxy compound. PDB ID: 7G1A; IC50 = 0.0245494 µM. DOI: 10.2210/pdb7g1a/pdb. View Source
